5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a dihydronaphthalenone structure. Its unique chemical structure makes it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled chlorination and trifluoromethylation processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often involve specific temperature, pressure, and solvent conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various halogenated or alkylated derivatives .
Scientific Research Applications
5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-(difluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
- 5-Chloro-6-(trifluoromethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one
- 5-Chloro-6-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-one
Uniqueness
5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific positioning of the chloro and trifluoromethyl groups on the dihydronaphthalenone structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8ClF3O |
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Molecular Weight |
248.63 g/mol |
IUPAC Name |
5-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H8ClF3O/c12-10-7-2-1-3-9(16)6(7)4-5-8(10)11(13,14)15/h4-5H,1-3H2 |
InChI Key |
OXDWKKYVWUFBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2Cl)C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
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